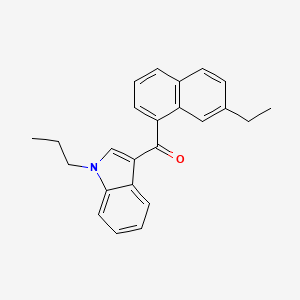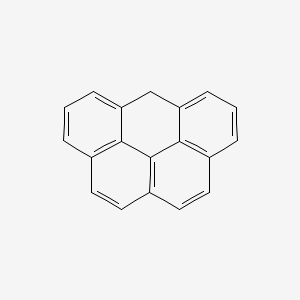
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound with the molecular formula C₈H₅N₃O₂S₂ and a molecular weight of 239.279 g/mol . This compound features a thieno[2,3-d]isothiazole core, which is a fused ring system containing both sulfur and nitrogen atoms, and a pyrazole moiety attached to it. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
Analyse Chemischer Reaktionen
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the heteroatoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the heteroatoms play a crucial role in these interactions .
Vergleich Mit ähnlichen Verbindungen
Thieno(2,3-d)isothiazole, 3-(1H-pyrazol-1-yl)-, 1,1-dioxide can be compared with other heterocyclic compounds such as:
Thiazoles: These compounds also contain sulfur and nitrogen atoms and exhibit similar biological activities.
Imidazoles: Known for their antifungal and antimicrobial properties, imidazoles share some structural similarities with thieno[2,3-d]isothiazole.
This compound stands out due to its unique combination of sulfur and nitrogen atoms in the fused ring system, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
113387-66-9 |
|---|---|
Molekularformel |
C8H5N3O2S2 |
Molekulargewicht |
239.3 g/mol |
IUPAC-Name |
3-pyrazol-1-ylthieno[2,3-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C8H5N3O2S2/c12-15(13)6-2-5-14-7(6)8(10-15)11-4-1-3-9-11/h1-5H |
InChI-Schlüssel |
BEMFASLOMFLVJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=C1)C2=NS(=O)(=O)C3=C2SC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


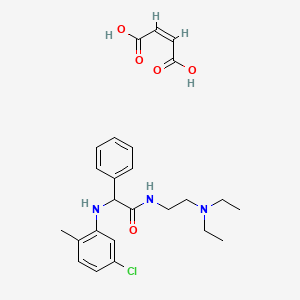
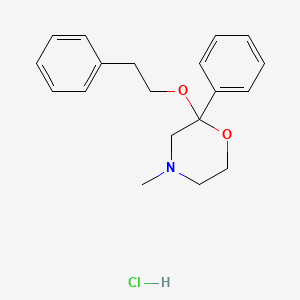
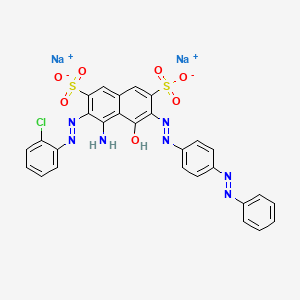
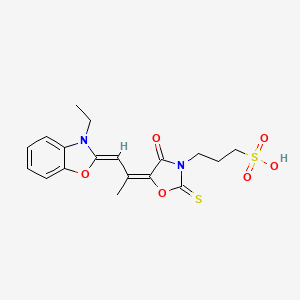

![3-butyl-7-(2,5-dimethylphenyl)sulfonyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12720899.png)
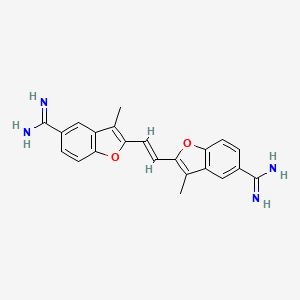
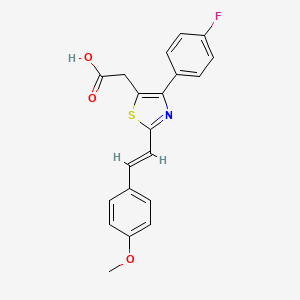

![8-(3-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-6,10-dione](/img/structure/B12720910.png)
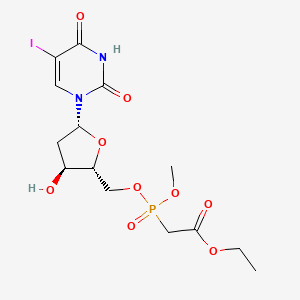
![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
